Thiazovivin

概要

説明

チアゾビビンは、細胞極性、収縮、およびアクチン細胞骨格の再編成において重要な役割を果たすセリン/スレオニンキナーゼであるRho関連コイルコイル含有タンパク質キナーゼ(ROCK)の低分子阻害剤です . それは、特に誘導多能性幹細胞の生成のための細胞培養技術で広く使用されています .

2. 製法

合成経路と反応条件: チアゾビビンは、さまざまな化学中間体の反応を含む多段階プロセスによって合成できます反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の収率を確保します .

工業生産方法: 工業環境では、チアゾビビンの生産は、ラボでの合成プロセスをスケールアップすることによって行われます。 これには、反応条件の最適化、より大きな反応器の使用、および最終製品の純度と一貫性を維持するための厳格な品質管理措置が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Thiazovivin can be synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and consistency of the final product .

化学反応の分析

反応の種類: チアゾビビンは、次のようなさまざまな化学反応を起こします。

酸化: チアゾビビンは、特定の条件下で酸化されて酸化誘導体を形成できます。

還元: また、還元反応を起こして、還元された生成物を形成することもできます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化されたチアゾビビン誘導体が生成される可能性があり、一方、還元により化合物の還元された形態が生成される可能性があります .

4. 科学研究への応用

チアゾビビンは、次のような科学研究において幅広い用途があります。

化学: これは、さまざまな化学プロセスにおけるROCKの役割を研究するためのツール化合物として使用されます。

生物学: チアゾビビンは、細胞培養技術において、ヒト多能性幹細胞の生存率とクローニング効率を高めるために使用されます.

科学的研究の応用

Enhancing Induced Pluripotent Stem Cell Generation

Thiazovivin significantly improves the reprogramming efficiency of somatic cells into iPSCs. A landmark study by Lin et al. demonstrated that this compound, when used in combination with other small molecules, increased the reprogramming efficiency of human fibroblasts by 200-fold compared to traditional methods . This enhancement is attributed to this compound's ability to stabilize E-cadherin, a crucial adhesion molecule that promotes cell-cell interactions essential for maintaining pluripotency .

Case Study: Human Fibroblast Reprogramming

- Objective : To evaluate the effectiveness of this compound in iPSC generation.

- Findings : The study found that this compound-treated fibroblasts exhibited higher expression levels of pluripotency markers (OCT4 and NANOG) and improved survival rates during reprogramming .

Improving Survival and Maintenance of Stem Cells

This compound not only enhances reprogramming but also improves the survival and self-renewal capabilities of embryonic stem cells. Research indicates that this compound treatment leads to better maintenance of stemness in stem-like cell populations, as evidenced by increased attachment rates and expression of pluripotency markers in bovine embryonic stem cells .

Case Study: Bovine Embryonic Stem Cells

- Objective : To assess the impact of this compound on bovine stem cell populations.

- Findings : The study revealed improved adhesion and higher expression of E-cadherin, leading to enhanced survival and self-renewal capabilities in treated groups compared to controls .

Applications in Corneal Endothelial Cells

This compound has shown potential in treating corneal diseases by improving the morphology and function of human corneal endothelial cells (HCECs). A study highlighted its effectiveness in inhibiting endothelial-to-mesenchymal transition (EndMT), which is crucial for maintaining corneal health .

Case Study: Human Corneal Endothelial Cells

- Objective : To investigate the effects of this compound on HCECs.

- Findings : Treatment with this compound led to significant upregulation of junction proteins and improved cell morphology, indicating its potential as a therapeutic agent for corneal diseases .

Clinical Implications in Hematopoietic Stem Cell Transplantation

Fate Therapeutics has developed a platform utilizing this compound to optimize hematopoietic stem cells (HSCs) for transplantation. Their approach aims to enhance engraftment and improve patient outcomes in hematologic malignancies through pharmacologic modulation of HSCs ex vivo .

Case Study: ProHema Clinical Trials

- Objective : To evaluate the clinical benefits of HSCs treated with this compound.

- Findings : Initial trials demonstrated improved engraftment rates and reduced incidence of complications such as graft-versus-host disease, showcasing the potential for this compound-modulated HSCs in clinical settings .

Summary Table: Applications of this compound

作用機序

チアゾビビンは、Rho関連コイルコイル含有タンパク質キナーゼ(ROCK)と呼ばれる酵素を選択的に阻害することによってその効果を発揮します。 この阻害は、ROCKシグナル伝達経路を破壊し、細胞極性、収縮、およびアクチン細胞骨格の再編成の変化につながります . チアゾビビンの分子標的は、細胞骨格の重要な調節因子であるROCK1とROCK2です .

類似化合物:

チアゾビビンの独自性: チアゾビビンは、ROCKに対する高い効力と選択性のために際立っており、幹細胞研究と再生医療における貴重なツールとなっています . ヒト多能性幹細胞の生存率とクローニング効率を高める能力は、そのユニークな特性をさらに強調しています .

類似化合物との比較

Y-27632: Another ROCK inhibitor that is commonly used in cell culture techniques.

Fasudil: A ROCK inhibitor used in the treatment of cardiovascular diseases.

Uniqueness of Thiazovivin: this compound stands out due to its high potency and selectivity for ROCK, making it a valuable tool in stem cell research and regenerative medicine . Its ability to enhance the survival and cloning efficiency of human pluripotent stem cells further highlights its unique properties .

生物活性

Thiazovivin is a selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a notable IC50 value of 0.5 μM. This compound has garnered attention for its significant role in enhancing the efficiency of stem cell reprogramming and promoting the survival of various cell types, particularly in the context of induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).

This compound functions primarily by inhibiting ROCK activity, which is crucial for cytoskeletal dynamics and cellular adhesion. The inhibition of ROCK leads to enhanced cell-ECM (extracellular matrix) attachment via E-cadherin signaling, which is vital for maintaining stem cell pluripotency and promoting reprogramming efficiency.

Key Research Findings

- Reprogramming Efficiency : this compound significantly improves the reprogramming efficiency of fibroblasts into iPSCs when used in combination with other small molecules such as SB 431542 and PD 0325901. This combination has been shown to enhance the generation of iPSCs from somatic cells, making it a valuable tool in regenerative medicine .

- Survival of Human ESCs : The compound has been demonstrated to improve the survival rates of human embryonic stem cells during trypsinization processes, which are critical for cell passage and manipulation in laboratory settings . This effect is attributed to its ability to enhance adhesion properties through E-cadherin regulation.

- Direct Reprogramming : In addition to its effects on iPSCs, this compound has been effective in directly reprogramming mouse embryonic fibroblasts into chemically induced neural stem cells when combined with other agents like Valproic acid and Purmorphamine .

Case Study 1: Induction of Pancreatic Progenitors

A study utilized a high-content screening approach to identify small molecules that could enhance differentiation into definitive endoderm (DE) and subsequently pancreatic progenitors. This compound was highlighted as a potent ROCK inhibitor that facilitated this differentiation process in both mouse and human embryonic stem cells. The results indicated that ROCK inhibition could simplify existing protocols for generating pancreatic progenitor cells, which are crucial for diabetes treatment .

Case Study 2: Maintenance of Stemness in Bovine Cells

Research involving bovine embryo-derived stem-like cells revealed that this compound improved the maintenance of stemness under chemically defined culture conditions. This finding emphasizes the compound's potential applicability beyond human cells, suggesting broader implications for agricultural biotechnology and livestock improvement .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Reprogramming Efficiency | Enhanced iPSC generation | ROCK inhibition increases cellular adhesion and signaling pathways associated with pluripotency |

| ESC Survival | Improved survival during trypsinization | Enhanced E-cadherin-mediated adhesion |

| Neural Stem Cell Induction | Direct reprogramming from fibroblasts | Combination with other small molecules facilitates conversion |

| Endoderm Differentiation | Induction of pancreatic progenitors | ROCK inhibition promotes definitive endoderm formation |

特性

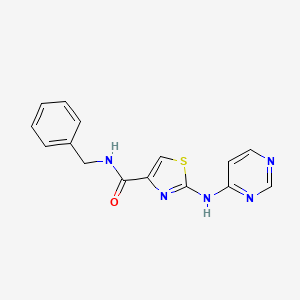

IUPAC Name |

N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBKQCZBPPCLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673091 | |

| Record name | Thiazovivin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226056-71-8 | |

| Record name | Thiazovivin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。